molecular formula C21H13ClFN B8766751 6-Chloro-2-(4-fluorophenyl)-4-phenylquinoline

6-Chloro-2-(4-fluorophenyl)-4-phenylquinoline

Cat. No.: B8766751
M. Wt: 333.8 g/mol
InChI Key: NZEMTDURMYJHFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2-(4-fluorophenyl)-4-phenylquinoline is a useful research compound. Its molecular formula is C21H13ClFN and its molecular weight is 333.8 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C21H13ClFN

Molecular Weight

333.8 g/mol

IUPAC Name

6-chloro-2-(4-fluorophenyl)-4-phenylquinoline

InChI

InChI=1S/C21H13ClFN/c22-16-8-11-20-19(12-16)18(14-4-2-1-3-5-14)13-21(24-20)15-6-9-17(23)10-7-15/h1-13H

InChI Key

NZEMTDURMYJHFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A three-necked, 2 L round-bottomed flask equipped with a thermometer, a mechanical stirrer, and a distillation unit fitted with a nitrogen inlet valve was charged with 2-amino-5-chlorobenzophenone (695.0 g, 3.00 mol), 4'-fluoroacetophenone (456.0 g, 3.30 mol), and p-tosic acid (47.62 g, 0.25 mol). The reaction mixture was heated under nitrogen at 165° C. (44 h). The yellow 4'-acetophenone that co-distilled with the water was separated and reintroduced to the reaction mixture through the heating period. The mixture was further heated to 190° C. (2 h). The mixture was cooled to 120° C. and poured into 95% ethanol (10 L) while vigorously stirring with a mechanical stirring rod setup. The mixture was filtered and the precipitate washed with ethanol (1 L). The solid was dried in a vacuum oven at 80° C. (16 h). Yield 969 g., 97%; mp 141.0°-142.1° C.
Quantity
695 g
Type
reactant
Reaction Step One
Quantity
456 g
Type
reactant
Reaction Step One
[Compound]
Name
p-tosic acid
Quantity
47.62 g
Type
reactant
Reaction Step One

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